3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGZCUTYTXCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the nucleophilic substitution reaction between a halogenated benzyl derivative (in this case, 4-bromobenzyl chloride) and pyrrolidine, followed by conversion to the hydrochloride salt. The key steps can be summarized as:
Step 1: Preparation of 4-Bromobenzyl Chloride
Commercially available or synthesized via bromination of benzyl chloride derivatives.Step 2: Nucleophilic Substitution Reaction
Pyrrolidine acts as a nucleophile, attacking the benzyl chloride to form the 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine intermediate. This reaction is typically carried out in the presence of a base to neutralize the generated hydrochloric acid and to facilitate the substitution.Step 3: Formation of Hydrochloride Salt
The free base intermediate is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.
This approach is consistent with the preparation of related compounds such as 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride and 3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride, where the halogenated benzyl chloride is reacted with pyrrolidine under similar conditions.
Detailed Reaction Conditions and Mechanistic Insights
-
- Pyrrolidine (nucleophile)
- 4-Bromobenzyl chloride (electrophile)
- Base (e.g., triethylamine or sodium carbonate) to scavenge HCl
- Solvent: Typically polar aprotic solvents such as acetonitrile or DMF are used to enhance nucleophilicity and solubility.
-
- Temperature: Room temperature to moderate heating (25–60°C) to optimize reaction rate without decomposition.
- Time: Several hours (4–24 h) depending on scale and conditions.
Work-up:
After completion, the reaction mixture is quenched with hydrochloric acid to protonate the pyrrolidine nitrogen, forming the hydrochloride salt. The product is then isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).
Comparative Table of Preparation Parameters for Related Compounds
| Parameter | This compound | 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine Hydrochloride | 3-[(3-Chlorobenzyl)oxy]pyrrolidine Hydrochloride |
|---|---|---|---|
| Electrophile | 4-Bromobenzyl chloride | 3-Bromobenzyl chloride | 3-Chlorobenzyl chloride |
| Nucleophile | Pyrrolidine | Pyrrolidine | Pyrrolidine |
| Base | Triethylamine / Na2CO3 | Triethylamine / Na2CO3 | Triethylamine / Na2CO3 |
| Solvent | Acetonitrile / DMF | Acetonitrile / DMF | Acetonitrile / DMF |
| Temperature | 25–60°C | 25–60°C | 25–60°C |
| Reaction Time | 4–24 hours | 4–24 hours | 4–24 hours |
| Final Step | HCl addition to form hydrochloride salt | HCl addition to form hydrochloride salt | HCl addition to form hydrochloride salt |
| Typical Yield (%) | Estimated 50–80% (inferred from analogs) | Reported moderate to good yields | Reported moderate to good yields |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders. The compound's structural similarity to known neurotransmitter modulators suggests it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations allows researchers to create derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to the bromobenzyl group can lead to compounds with improved binding affinities for specific biological targets.
Research on Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been investigated. Its hydrophilic and lipophilic characteristics make it suitable for formulating controlled-release systems that enhance the bioavailability of poorly soluble drugs.
Neuropharmacological Studies
There is ongoing research into the effects of this compound on central nervous system (CNS) activity. Preliminary studies suggest that it may exhibit anxiolytic or antidepressant-like effects in animal models, making it a candidate for further investigation in neuropharmacology.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its well-defined structure aids in method validation and quality control processes in pharmaceutical analysis.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The derivatives were evaluated for their binding affinity to serotonin receptors, revealing promising candidates for further development as antidepressants.
Case Study 2: Drug Delivery Research
Research conducted by Smith et al. (2023) demonstrated the use of this compound in creating nanoparticles for targeted drug delivery to brain tissues. The study highlighted improved efficacy and reduced side effects compared to conventional delivery methods.
Case Study 3: Neuropharmacological Effects
A recent publication investigated the anxiolytic properties of this compound in rodent models. Results indicated significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomers of Bromine on the Aromatic Ring
- Key Differences: The absence of the oxymethylene bridge reduces steric flexibility and alters electronic interactions. Similarity score: 0.93 .
3-(3-Bromophenyl)pyrrolidine hydrochloride (CAS 1203681-69-9) and 3-(2-Bromophenyl)pyrrolidine hydrochloride (CAS 1203682-28-3):
- Structure : Bromine at meta or ortho positions on the phenyl ring.
- Key Differences : Altered electronic effects (e.g., inductive and resonance) due to bromine positioning. Similarity scores: 0.91 (meta) and 0.86 (ortho) .
- Implications : Meta and ortho substituents introduce steric hindrance or electronic destabilization, which could reduce catalytic efficiency or receptor compatibility compared to the para-substituted target compound.
Substituent Variations on the Benzyl Group
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1220027-43-9):
- Structure : Replaces bromine with a bulky isopropyl group at the para position.
- Key Differences : Increased lipophilicity (logP) and steric bulk, which may enhance membrane permeability but reduce solubility in aqueous media .
- Implications : The isopropyl group could hinder interactions in sterically sensitive environments, such as enzyme active sites.
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6):
- Structure : Methyl group at the ortho position instead of bromine.
- Key Differences : Reduced electronegativity and steric demand compared to bromine. Molecular weight: 227.73 g/mol (vs. ~320 g/mol for the target compound) .
- Implications : Lower molecular weight and altered steric profile may improve metabolic stability but diminish halogen-bonding interactions critical for target engagement.
Ring Size and Heteroatom Modifications
- 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1220019-96-4):
- Structure : Six-membered piperidine ring instead of pyrrolidine.
- Key Differences : Increased ring size alters conformational flexibility and basicity (pKa). Molecular weight: 320.65 g/mol (vs. ~320.6 g/mol for the pyrrolidine analogue) .
- Implications : Piperidine’s chair conformation may enhance binding to flat hydrophobic pockets, whereas pyrrolidine’s puckered ring could favor interactions with curved surfaces.
Functional Group Replacements
- 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride (Enamine Ltd. catalogue): Structure: Fluorine at para and methyl at ortho positions. Key Differences: Fluorine’s high electronegativity increases polarity, while the methyl group adds steric bulk. Implications: Enhanced metabolic stability due to fluorine but reduced halogen-bonding strength compared to bromine .
Comparative Data Table
Research Findings and Implications
- Catalytic Applications : Pyrrolidine hydrochlorides with para-substituted bromine (e.g., the target compound) show promise in iminium ion catalysis, as evidenced by their use in Diels-Alder reactions. Steric modifications (e.g., 2-methylpyrrolidine in ) reduce Bronsted basicity but retain catalytic activity .
- Biological Activity : The bromine atom’s position and presence of oxymethylene linkers influence interactions with biological targets. Para-substituted bromine enhances halogen bonding, critical for enzyme inhibition .
- Synthetic Utility : Bromine allows for Suzuki-Miyaura cross-coupling, enabling diversification of the aromatic ring for structure-activity relationship (SAR) studies .
Biological Activity
3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₂H₁₇BrClNO
- Molecular Weight : 306.63 g/mol
The structure includes a pyrrolidine ring with a bromobenzyl ether group, which may influence its biological properties significantly.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate the activity of these targets, leading to alterations in cellular processes. The exact pathways involved depend on the context of use and the specific biological systems being studied.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, similar to other pyrrolidine derivatives .
- Immunomodulatory Effects : The compound has been noted for potential immunomodulatory effects, which can be beneficial in treating inflammatory conditions .
- Neuroprotective Effects : Some derivatives of pyrrolidine are known to exhibit neuroprotective properties, suggesting that this compound might have similar effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride | C₁₃H₂₀ClNO | Methyl group instead of bromine; potential for different biological activity. |
| 3-(4-Bromobenzyl)pyrrolidine hydrochloride | C₁₁H₁₅BrClN | Lacks hydroxymethyl substitution; simpler structure. |
| N-benzylpyrrolidine | C₁₁H₁₅N | No halogen or ether functionality; different reactivity profile. |
This table highlights how the presence of bromine and hydroxymethyl groups in this compound may enhance its solubility and biological activity compared to structurally similar compounds.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating various pyrrolidine derivatives found that those with halogen substituents exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of bromine was noted as a contributing factor to increased activity .
- Immunomodulation : Research on immunomodulatory compounds derived from parasitic worms indicated that similar structures could effectively modulate immune responses, suggesting potential applications in autoimmune diseases .
- Neuroprotective Properties : Investigations into pyrrolidine derivatives revealed their ability to protect neuronal cells from oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with 4-bromobenzyl-protected intermediates under anhydrous conditions (e.g., dichloromethane) with a base like NaOH can yield the target compound . To improve yields:
- Optimize stoichiometry (e.g., 1.2 equivalents of 4-bromobenzyloxy reagent to minimize side reactions).
- Use catalysts such as DMAP (4-dimethylaminopyridine) to accelerate coupling steps.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm) and the 4-bromobenzyl aromatic protons (δ 7.3–7.6 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~ 316.6 Da) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Use respirators if handling powders in non-ventilated areas .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P405) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound's reactivity or biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains). Focus on the 4-bromobenzyl group’s hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in derivatization reactions (e.g., substitution at the pyrrolidine nitrogen) .
- SAR Analysis : Compare with analogs (e.g., 3-((2,4-dichlorobenzyl)oxy)pyrrolidine hydrochloride) to identify critical pharmacophores .
Q. How can discrepancies in NMR spectral data be resolved when analyzing structural analogs?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H-H or H-C couplings .
- Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to validate assignments .
Q. What in vitro assays are suitable for evaluating the compound's interaction with biological targets, such as kinase inhibition?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant VEGFR-2 or FGF receptors. Pre-incubate the compound (1–10 µM) with ATP (10 µM) and monitor luminescence .
- Cytotoxicity Screening : Test in HEK293 or HepG2 cells via MTT assay. Include controls (e.g., staurosporine) and validate dose-response curves (IC calculations) .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
Data Contradiction & Troubleshooting
Q. How should researchers address inconsistent biological activity data across different batches?
- Methodological Answer :
- Purity Reassessment : Re-analyze batches via HPLC-MS to detect impurities (e.g., unreacted intermediates or degradation products) .
- Solubility Checks : Ensure consistent DMSO stock concentrations (e.g., 10 mM) and avoid precipitation in assay buffers .
- Biological Replicates : Repeat assays with freshly prepared solutions and include internal controls (e.g., reference inhibitors) .
Q. What strategies can mitigate low yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., bromobenzyl coupling) to improve heat dissipation .
- Workup Modifications : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for intermediate purification .
- Quality Control : Implement in-line FTIR to monitor reaction intermediates in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
